Moderate Inhibitory Activity Against Human Monoamine Oxidase B (MAO-B)
In competitive inhibition assays, (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine demonstrated a Ki value of 550 nM against human MAO-B overexpressed in Pichia pastoris, using MMTP as substrate with a 5-minute preincubation [1]. While this potency is significantly lower than that of clinical MAO-B inhibitors such as selegiline (Ki ≈ 30 nM) or rasagiline (Ki ≈ 20 nM), it provides a quantifiable baseline for structure-activity relationship (SAR) studies [2].
| Evidence Dimension | Inhibition constant (Ki) for human MAO-B |
|---|---|
| Target Compound Data | Ki = 550 nM |
| Comparator Or Baseline | Selegiline: Ki ≈ 30 nM; Rasagiline: Ki ≈ 20 nM (literature values) |
| Quantified Difference | Target compound is approximately 18- to 27-fold less potent than clinical MAO-B inhibitors. |
| Conditions | Recombinant human MAO-B overexpressed in Pichia pastoris; MMTP substrate; 5 min preincubation |
Why This Matters
This data establishes the compound's activity against a well-validated drug target, enabling informed selection for SAR campaigns or as a control compound in MAO-B inhibition studies.
- [1] BindingDB. (2024). BDBM50155318 (CHEMBL3781063). Affinity Data: Ki 550 nM for human MAO-B. Retrieved April 20, 2024. View Source
- [2] Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296. (Representative Ki values for selegiline and rasagiline). View Source
